molecular formula C19H21N3O2S B3823025 5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide

5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide

Cat. No. B3823025
M. Wt: 355.5 g/mol
InChI Key: IKIUYXPLIUZFJK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a methylamino group, a thienyl group, and an isoxazole group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings (benzyl, thienyl, and isoxazole). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar groups can undergo a variety of reactions. For example, the benzyl group can participate in free radical reactions , and the isoxazole ring can undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in medicinal chemistry, it could interact with biological targets through a variety of non-covalent interactions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-[(5-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14-8-9-17(25-14)11-20-19(23)18-10-16(24-21-18)13-22(2)12-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIUYXPLIUZFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide
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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide
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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide
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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide
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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide
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5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide

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